Piperbetol

Description

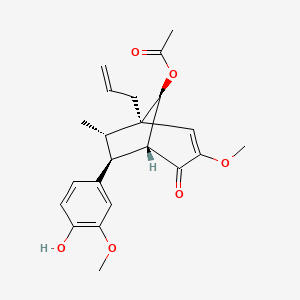

Structure

3D Structure

Properties

Molecular Formula |

C22H26O6 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

[(1R,5R,6S,7S,8S)-6-(4-hydroxy-3-methoxyphenyl)-3-methoxy-7-methyl-4-oxo-1-prop-2-enyl-8-bicyclo[3.2.1]oct-2-enyl] acetate |

InChI |

InChI=1S/C22H26O6/c1-6-9-22-11-17(27-5)20(25)19(21(22)28-13(3)23)18(12(22)2)14-7-8-15(24)16(10-14)26-4/h6-8,10-12,18-19,21,24H,1,9H2,2-5H3/t12-,18+,19-,21-,22-/m0/s1 |

InChI Key |

ZCLWBGXLYWCXHJ-OEYDJLRNSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H]2[C@@H]([C@]1(C=C(C2=O)OC)CC=C)OC(=O)C)C3=CC(=C(C=C3)O)OC |

Canonical SMILES |

CC1C(C2C(C1(C=C(C2=O)OC)CC=C)OC(=O)C)C3=CC(=C(C=C3)O)OC |

Synonyms |

piperulin C puberulin C |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis Research

Distribution and Varietal Studies of Piperbetol in Piper betle (L.)

This compound is recognized as one of the active compounds present in the leaves of Piper betle (L.) researchgate.netresearchgate.netthaiscience.infophytojournal.comscielo.brresearchgate.net. The Piper betle plant, a member of the Piperaceae family, is cultivated extensively in South and Southeast Asian countries, including India, Sri Lanka, Bangladesh, Indonesia, Nepal, Pakistan, Vietnam, Thailand, and China nih.gov. Globally, there are over 100 known varieties of betel plants, with approximately 40 varieties found in India alone, and 30 recorded specifically in West Bengal and Bangladesh scielo.brnih.gov.

The concentration and profile of phytochemicals, including this compound, in Piper betle leaves are highly dependent on the specific variety of the plant researchgate.netphytojournal.comnih.gov. Common varieties, often distinguished by their color, aroma, taste, and size, include Magadhi, Salem, Mysore, Bangla, Kauri, Venmony, Meetha, Kapoori, Sanchi, Banarasi, Desavari, Kasi, Ghanagete, and Bagerhati nih.gov.

Studies have consistently identified this compound as a constituent in Piper betle extracts. For instance, research has shown the isolation of this compound, along with methylthis compound, piperol A, and piperol B, from P. betle leaves thaiscience.infomdpi.com. A report by Chandra Vikash et al. (2012) highlighted this compound as one of the main constituents, alongside hydroxychavicol, allylpyrocatechol, and chavibetol (B1668573), in various P. betle varieties researchgate.net. While quantitative data for this compound across a wide range of P. betle varieties is not extensively detailed in all available literature, its consistent presence underscores its importance as a characteristic compound of the species.

Table 1: Key Phytochemicals Identified in Piper betle (L.) Leaves, Including this compound

| Compound Name | Presence in Piper betle Varieties (Qualitative) |

| This compound | Present researchgate.netresearchgate.netthaiscience.infophytojournal.comscielo.brresearchgate.net |

| Methylthis compound | Present thaiscience.infomdpi.comnih.gov |

| Piperol A | Present researchgate.netthaiscience.infoscielo.br |

| Piperol B | Present researchgate.netthaiscience.infoscielo.br |

| Hydroxychavicol | High abundance; important bioactive compound phytojournal.comscielo.brnih.govresearchgate.net |

| Chavibetol | Major constituent; varies by variety researchgate.netphytojournal.comscielo.brnih.govresearchgate.net |

| Eugenol | High abundance; varies by variety phytojournal.comscielo.brnih.govresearchgate.net |

| Allylpyrocatechol | Present researchgate.netresearchgate.netphytojournal.comscielo.brnih.govresearchgate.net |

Ecological and Environmental Influences on this compound Content

The concentration of chemical constituents in Piper betle (L.), including this compound, is significantly influenced by a range of ecological and environmental factors. These factors encompass the season, climate, geographical location, soil composition, humidity, and specific agronomic practices researchgate.netnih.gov. The variability in the quality and quantity of these chemical components due to environmental conditions highlights the importance of optimizing cultivation practices for commercial and medicinal purposes nih.gov.

Elucidation of this compound Biosynthetic Pathways within Piper betle (L.)

The biosynthesis of this compound, as a phenolic compound, generally follows established metabolic pathways common in higher plants. Phenolic compounds are known to be produced through the shikimic acid and phenylpropanoid metabolic pathways. These pathways are fundamental for the synthesis of a wide array of secondary metabolites, including lignins, flavonoids, and various aromatic compounds.

While the general framework of phenolic biosynthesis is understood, detailed research specifically elucidating the precise enzymatic steps and intermediate compounds involved in the biosynthesis of this compound within Piper betle (L.) is not extensively documented in the current literature. Further dedicated research would be required to map the specific enzymatic reactions and regulatory mechanisms that lead to the formation of this compound from its precursors within the Piper betle plant. Such detailed understanding could pave the way for enhanced production strategies or targeted genetic modifications to optimize this compound content.

Extraction, Isolation, and Purification Methodologies for Piperbetol

Comparative Analysis of Extraction Techniques

The choice of extraction technique significantly influences the yield and quality of the extracted phytochemicals, including Piperbetol. actascientific.com Methods such as maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE) have been employed to obtain bioactive compounds from Piper betle. researchgate.netcore.ac.uk The efficiency of these methods is often compared based on parameters like extraction time, solvent consumption, and the yield of the target compounds or the total phenolic content.

**Table 1: Comparison of Extraction Techniques for Bioactive Compounds from *Piper betle***

| Technique | Typical Solvents | Key Advantages | Key Disadvantages | Extraction Time |

|---|---|---|---|---|

| Soxhlet Extraction | Acetone (B3395972), Ethanol | High extraction efficiency | Time-consuming, large solvent volume, potential thermal degradation of compounds | 8 - 24 hours utm.mynih.gov |

| Ultrasound-Assisted Extraction (UAE) | Ethanol, Acetone | Reduced extraction time, lower solvent consumption, increased yield | Requires specialized equipment | 15 - 60 minutes utm.mydntb.gov.ua |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | High selectivity, solvent-free extract, low-temperature operation | High initial equipment cost, complex operation | ~120 minutes utm.my |

| Maceration & Percolation | Ethanol, Dichloromethane (B109758), n-hexane | Simple, low cost, suitable for thermolabile compounds | Time-consuming, potentially lower yield, large solvent volume | 24 - 72 hours nih.govresearchgate.netiium.edu.my |

Soxhlet extraction is a conventional and exhaustive method for extracting compounds from solid matrices. researchgate.net In the context of Piper betle leaves, it has been used with solvents like acetone to isolate phenolic constituents. nih.gov Studies comparing different methods have shown that while Soxhlet extraction is effective, it is also time-consuming, requiring around 8 hours for a complete extraction cycle. nih.gov The prolonged exposure to heat (e.g., acetone's boiling point of 56°C) can pose a risk of degradation for thermally sensitive compounds. nih.gov Despite this, it remains a benchmark technique to which modern methods are often compared. researchgate.net

Ultrasound-Assisted Extraction (UAE) is recognized as an innovative and efficient method for isolating natural compounds, offering benefits such as higher yields, reduced solvent use, and shorter extraction times. utm.myresearchgate.net Research utilizing a Box-Behnken design has been employed to optimize UAE parameters for phytochemicals from Piper betle. nih.govnih.gov

Key parameters that are often optimized include temperature, time, and the solid-to-solvent ratio. One study found that the optimal conditions for achieving the highest extract yield (21.99%) were a temperature of 40°C, a sonication time of 30 minutes, and a solid-to-solvent ratio of 1:10. nih.govnih.gov Another optimization study determined the best conditions to be a liquid-to-solid ratio of 30 ml/g, an extraction temperature of 60°C, a time of 60 minutes, and an ultrasonic power of 70%, which resulted in the highest antioxidant activity. dntb.gov.ua The efficiency of UAE is attributed to the acoustic cavitation bubbles produced by ultrasound, which facilitate the penetration of the solvent into the plant's cell walls, enhancing the mass transfer of internal components. nih.gov

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Piper betle Phytochemicals

| Parameter | Study 1 Optimal Values | Study 2 Optimal Values |

|---|---|---|

| Temperature | 40°C nih.govnih.gov | 60°C dntb.gov.ua |

| Time | 30 min nih.govnih.gov | 60 min dntb.gov.ua |

| Solid-Solvent Ratio | 1:10 nih.govnih.gov | 1:30 dntb.gov.ua |

| Ultrasonic Power | Not Specified | 70% dntb.gov.ua |

| Result | 21.99% extract yield nih.govnih.gov | 85.88% antioxidant activity dntb.gov.ua |

Supercritical Fluid Extraction (SFE), particularly using carbon dioxide (SC-CO2), is a green technology that produces high-quality extracts without toxic residues. actascientific.com This method is advantageous for its high selectivity and operation at low temperatures, which preserves the integrity of thermolabile compounds. actascientific.com For Piper betle leaves, SFE has been investigated by manipulating parameters such as pressure (10–30 MPa), temperature (40–70°C), and CO2 flow rate (4–8 mL/min). utm.my

One study found that the maximum extraction yield was achieved at a pressure of 10.16 MPa, a temperature of 40.12°C, and a flow rate of 8 mL/min. utm.my It was noted that the interaction between flow rate and pressure was a significant factor for achieving a high yield of the extract. utm.my While SFE can provide high-quality extracts, the extraction yields may be lower compared to conventional solvent methods. For instance, one comparative study reported an SFE yield of 8.0% w/w, whereas a liquid-liquid extraction yielded 15.6% w/w. thaiscience.info

Maceration is a simple extraction technique that involves soaking the plant material in a solvent in a closed container at room temperature for an extended period, typically ranging from three to seven days. researchgate.netiium.edu.my This method is straightforward and suitable for heat-sensitive compounds, but it is often time-consuming and may result in a lower yield compared to more advanced techniques. nih.govresearchgate.net For the extraction of this compound and related compounds, a sequential maceration process can be used. For example, an initial maceration with a non-polar solvent like n-hexane can remove non-polar constituents, followed by a second maceration with a semi-polar solvent like dichloromethane (DCM) to extract compounds such as hydroxychavicol. iium.edu.my

Percolation is a continuous process where a solvent is allowed to flow through the comminuted plant material. researchgate.net It generally requires less time than maceration and involves a vessel called a percolator that facilitates the efficient passage of the solvent through the drug bed. philadelphia.edu.jo

Chromatographic Separation and Isolation Strategies

Following initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and isolation of individual constituents like this compound.

Column chromatography is a fundamental and widely used technique for the purification of compounds from plant extracts. biotech-asia.org Silica (B1680970) gel (60-120 mesh) is commonly used as the stationary phase for separating phytochemicals from Piper betle. mdpi.comflorajournal.com The separation principle is based on the differential adsorption of compounds to the silica gel and their varying solubility in the mobile phase. youtube.com

In a typical procedure, the crude extract is loaded onto the top of a prepared silica gel column. commonorganicchemistry.com A solvent system (mobile phase), often starting with a less polar composition and gradually increasing in polarity, is then passed through the column. commonorganicchemistry.com For instance, an extract of Piper betle might be eluted with a gradient of solvents such as n-hexane, chloroform, and ethyl acetate (B1210297). biotech-asia.org Fractions are collected sequentially and analyzed, often using Thin Layer Chromatography (TLC), to identify those containing the target compound. iium.edu.myflorajournal.com Fractions containing the same compound, as indicated by similar Rf values to a standard, are pooled together for further purification. iium.edu.mybiotech-asia.org

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of bioactive compounds from natural sources. In the context of isolating compounds from Piper betle and other Piper species, reversed-phase HPLC (RP-HPLC) is a frequently utilized method. This technique separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

While specific studies detailing the isolation of this compound using HPLC are not abundant in publicly available literature, the methodologies applied to structurally similar phenylpropanoids and lignans (B1203133) from Piper species provide a strong framework for its purification. For instance, a validated RP-HPLC method for the quantification of the related compounds hydroxychavicol and chavibetol (B1668573) in Piper betle extracts has been developed. This method employs a C18 column, a common choice for reversed-phase chromatography, with a mobile phase consisting of a mixture of methanol (B129727) and water thaiscience.info. Isocratic elution, where the composition of the mobile phase remains constant throughout the run, has been shown to be effective thaiscience.info.

In a typical application, the crude or partially purified plant extract is dissolved in a suitable solvent and injected into the HPLC system. The components of the extract then travel through the column at different speeds depending on their affinity for the stationary phase. A UV detector is commonly used to monitor the eluent, as aromatic compounds like this compound exhibit strong absorbance in the UV spectrum thaiscience.infosemanticscholar.org. The fraction corresponding to the this compound peak is then collected for further analysis and use. The selection of the mobile phase composition and flow rate is critical for achieving optimal separation. For example, in the analysis of other Piper compounds, a mobile phase of acetonitrile (B52724) and 0.01 M phosphoric acid under a gradient mode with a flow rate of 1.0 mL/min has been successfully used semanticscholar.org.

| Parameter | Condition | Reference Compound(s) |

|---|---|---|

| Column | Reversed-phase C18 | Hydroxychavicol, Chavibetol |

| Mobile Phase | Methanol:Water (70:30 v/v) | Hydroxychavicol, Eugenol |

| Flow Rate | 0.7 mL/min | Hydroxychavicol, Eugenol |

| Detection | UV at 280 nm | Hydroxychavicol, Eugenol |

| Elution Mode | Isocratic | Hydroxychavicol, Eugenol |

Preparative Thin-Layer Chromatography (TLC) Applications

Preparative Thin-Layer Chromatography (TLC) is another valuable technique for the isolation of natural products. It operates on the same principles of separation as analytical TLC but is applied to a larger scale to isolate quantities of a compound for further study. In preparative TLC, the sample is applied as a band onto a thicker layer of adsorbent (e.g., silica gel) on a glass or aluminum plate.

For the purification of compounds from Piper betle, preparative TLC has been successfully employed. In one study, a solvent system of toluene (B28343) and ethyl acetate (6:4 v/v) was used to develop the TLC plate and separate the components of an ethyl acetate leaf extract florajournal.com. After the plate is developed, the separated bands of compounds can be visualized, often under UV light. The band corresponding to the target compound, in this case, this compound, is then physically scraped from the plate. The compound is subsequently eluted from the adsorbent material using a suitable polar solvent.

The choice of the solvent system is crucial for achieving good separation in preparative TLC. The ideal solvent system will result in a significant difference in the Retention Factor (Rf) values of the target compound and other components in the mixture. The Rf value is a measure of the distance traveled by the compound relative to the solvent front. For instance, in the separation of compounds from Piper betle leaf extract, different Rf values were observed for various components using a mobile phase of ethyl acetate and n-hexane (7:3 v/v) nih.gov.

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Silica gel | General application for Piper betle extracts |

| Mobile Phase | Toluene:Ethyl Acetate (6:4 v/v) | Purification of antibacterial compounds |

| Visualization | UV light | General application for Piper betle extracts |

| Elution of Compound | Scraping of the silica band followed by solvent extraction | General application |

Structural Elucidation and Advanced Analytical Characterization of Piperbetol

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to the structural elucidation of organic compounds, including Piperbetol. They provide detailed information about the atomic connectivity, functional groups, and electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the complete carbon-hydrogen framework and connectivity of organic molecules. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are routinely employed. ¹H-NMR provides information on the number of different types of protons, their chemical environments (chemical shifts), and their spatial relationships to neighboring protons (coupling constants). ¹³C-NMR reveals the number of distinct carbon atoms and their hybridization states. While NMR techniques are stated to have been used for the structural elucidation of compounds including this compound, specific, detailed ¹H-NMR and ¹³C-NMR chemical shifts and coupling constants for this compound were not extensively detailed in the provided research findings. However, such data would typically confirm the presence of aromatic protons, aliphatic protons, and various carbon types characteristic of its phenylpropanoid structure.

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Each functional group (e.g., hydroxyl, carbonyl, aromatic C-H, aliphatic C-H) vibrates at a characteristic frequency, producing a unique absorption band in the IR spectrum. For compounds like this compound, which are often phenolic, FTIR analysis would typically reveal characteristic peaks corresponding to O-H stretching (for hydroxyl groups), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic rings and any double bonds), and C-O stretching (ethers or alcohols). Studies on Piper betle leaf extracts, where this compound is a component, have shown characteristic peaks for hydroxyl groups (e.g., 3441.01 cm⁻¹). Specific FTIR absorption bands solely attributable to isolated this compound were not explicitly provided in the search results.

Table 1: LC-MS Data for this compound

| Parameter | Value | Source |

| Retention Time (min) | 12.998 | researchgate.net |

| Molecular Weight (m/z) | 386.444 | researchgate.net |

| Molecular Formula | C₂₂H₂₆O₆ | researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect chromophores—parts of a molecule responsible for absorbing light in the UV or visible region of the electromagnetic spectrum. This technique is particularly useful for compounds containing conjugated double bonds or aromatic rings, which absorb UV light at characteristic wavelengths (λmax). The presence and position of these absorption maxima can provide insights into the extent of conjugation and the nature of the chromophoric system within this compound. While UV-Vis spectroscopy is used for the analysis of Piper betle leaf extracts, specific UV-Vis absorption maxima for isolated this compound were not detailed in the provided research findings.

Quantitative and Qualitative Chromatographic Profiling

Chromatographic techniques are essential for the separation, identification, and quantification of compounds within complex mixtures, such as plant extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly effective for analyzing volatile and semi-volatile compounds. In GC-MS, components of a sample are first separated based on their boiling points and affinity for a stationary phase in the GC column. As each separated component elutes from the GC, it enters the MS detector, where it is ionized and analyzed. This allows for both qualitative identification (by matching mass spectra with spectral libraries) and quantitative determination of individual compounds. GC-MS is widely used for the analysis of Piper betle extracts to identify various phytochemicals, including phenylpropanoids and aromatic compounds researchgate.net. This compound has been identified as a component in such analyses. The technique helps in profiling the complex chemical composition of the plant extracts from which this compound is isolated.

High-Performance Thin-Layer Chromatography (HPTLC) Fingerprinting and Quantification

High-Performance Thin-Layer Chromatography (HPTLC) is a robust and modern planar chromatographic technique widely employed for the fingerprinting and quantification of compounds in complex matrices, particularly in botanical extracts iarc.fruni.lucdutcm.edu.cn. HPTLC offers enhanced separation power, superior performance, and improved reproducibility compared to traditional thin-layer chromatography uni.lucdutcm.edu.cn.

The primary application of HPTLC in the analysis of plant materials is to generate a chromatographic fingerprint, which is a unique pattern of separated zones (peaks) characteristic of the analyzed sample uni.lu. These fingerprints can be meticulously compared based on parameters such as the number of separated zones, their sequence, retention factor (Rf) values, and color uni.lu. Densitometry, an integral part of HPTLC, enables the quantitative analysis of individual compounds within the separated zones uni.lu.

In the context of Piper betle L., HPTLC has been successfully applied to establish characteristic fingerprints and to identify and quantify various constituents, including alkaloids, flavonoids, and phenolic compounds iarc.frcdutcm.edu.cn. For instance, studies on methanolic extracts of Piper betle leaves have reported specific Rf values for these compound classes, demonstrating the technique's utility in quality control and authentication iarc.frcdutcm.edu.cn. While specific HPTLC quantification data for this compound itself were not directly available in the immediate search results, the methodology applied to other constituents of Piper betle illustrates how this compound would be characterized and quantified using this technique. For example, Eugenol, another compound found in Piper betle, has been quantified using HPTLC with specific Rf values at different wavelengths fishersci.ca.

The following table illustrates typical HPTLC fingerprinting data for various compound classes identified in Piper betle L. leaves, demonstrating the type of information obtained through this method:

| Compound Class | Rf Value (approx.) | Detection Wavelength (nm) | Reference |

| Alkaloids | 0.65 | Not specified | iarc.frcdutcm.edu.cn |

| Flavonoids | 0.19, 0.29, 0.72, 0.95 | Not specified | iarc.frcdutcm.edu.cn |

| Phenolic Compound | 0.7 | Not specified | iarc.frcdutcm.edu.cn |

| Eugenol | 0.83 | 254 nm | fishersci.ca |

| Eugenol | 0.84 | 366 nm | fishersci.ca |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the comprehensive profiling of non-volatile and semi-volatile compounds in complex biological and chemical samples flybase.orgthegoodscentscompany.comfishersci.se. This hyphenated technique combines the separation power of liquid chromatography with the high sensitivity and structural information provided by mass spectrometry guidetopharmacology.orglipidmaps.org.

LC-MS is particularly valuable for identifying unknown molecules, determining their molecular weight, and providing crucial fragmentation data through tandem mass spectrometry (MS/MS) approaches guidetopharmacology.orglipidmaps.org. This fragmentation information allows for the elucidation of substructures and connectivity within a molecule, aiding in the confirmation of chemical identity guidetopharmacology.org.

The application of LC-MS, including LC-QTOF-MS/MS, has been instrumental in profiling the non-volatile constituents of various Piper species, such as Piper colubrinum. Studies have successfully identified a range of non-volatile compounds, including phenolic compounds and alkaloids, demonstrating the technique's capability to provide detailed metabolite profiles flybase.orgthegoodscentscompany.com. Examples of compounds identified through such profiling include ferulic acid, rosmarinic acid, salicylic (B10762653) acid, kaempferol-5-glucoside, 5-methoxysalicylic acid, apigenin-7-galactoside, kaempferide-3-glucoside, luteolin, kaempferol, apigenin, scutellarein-4'-methyl ether, and piperlonguminine (B1678439) flybase.org. While specific LC-MS data for this compound were not explicitly detailed in the search results, the general principles and successful application of LC-MS in profiling similar compounds within the Piper genus indicate its critical role in the advanced characterization of this compound.

The following table presents examples of non-volatile compounds identified in Piper species using LC-MS profiling, illustrating the depth of analysis achievable with this technique:

| Compound Name | Compound Class | Detection Method (Example) | Reference |

| Ferulic acid | Phenolic | LC-QTOF-MS/MS | flybase.org |

| Rosmarinic acid | Phenolic | LC-QTOF-MS/MS | flybase.org |

| Salicylic acid | Phenolic | LC-QTOF-MS/MS | flybase.org |

| Kaempferol-5-glucoside | Phenolic | LC-QTOF-MS/MS | flybase.org |

| 5-Methoxysalicylic acid | Phenolic | LC-QTOF-MS/MS | flybase.org |

| Apigenin-7-galactoside | Phenolic | LC-QTOF-MS/MS | flybase.org |

| Kaempferide-3-glucoside | Phenolic | LC-QTOF-MS/MS | flybase.org |

| Luteolin | Phenolic | LC-QTOF-MS/MS | flybase.org |

| Kaempferol | Phenolic | LC-QTOF-MS/MS | flybase.org |

| Apigenin | Phenolic | LC-QTOF-MS/MS | flybase.org |

| Scutellarein-4'-methyl ether | Phenolic | LC-QTOF-MS/MS | flybase.org |

| Piperlonguminine | Alkaloid | LC-QTOF-MS/MS | flybase.org |

Synthetic Approaches and Derivative Chemistry of Piperbetol

Semi-Synthetic Modifications and Analog Design

Semi-synthesis involves chemical modifications of a naturally isolated compound to produce derivatives with improved properties or to explore new biological activities. Analog design, a broader concept, encompasses the creation of new compounds that are chemically and biologically similar to a lead molecule, often involving modifications like bioisosteric replacements, alterations of chain branching, or changes in ring size or position researchgate.netsynopsys.comangotti.comnih.govti.com.

Structure-Activity Relationship (SAR) Investigations of Piperbetol Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how changes in chemical structure affect biological activity. For this compound, its biological activity as a platelet-activating factor (PAF) receptor agonist has been identified rjpponline.orgmdpi.com. This indicates that the structural features of this compound are conducive to interacting with the PAF receptor. Furthermore, this compound has been shown to exhibit favorable binding with a identified CAD target in molecular docking studies, suggesting a potential anti-rheumatic activity, although further pharmaceutical investigations are needed nih.gov.

Preclinical Pharmacological Research and Molecular Mechanisms of Piperbetol

In Vitro Cellular and Molecular Studies

In silico research has identified Piperbetol as a potential modulator of the Growth factor receptor-bound protein 2 (GRB2). bohrium.commdpi.comresearchgate.net GRB2 is an adaptor protein crucial in signal transduction pathways, and its dimerization is a key aspect of its function. researchgate.net A computational study exploring phytochemicals from Piper betle for activity against targets for Coronary Artery Disease (CAD) highlighted GRB2 as a potential therapeutic target. bohrium.commdpi.com

Through molecular docking simulations, this compound was shown to have a high predicted binding affinity for the dimeric form of GRB2, with a binding energy of -8.10 kcal/mol. bohrium.commdpi.comresearchgate.net This affinity was the strongest among 49 druggable phytochemicals from Piper betle that were screened. bohrium.comresearchgate.net Further molecular dynamics simulations demonstrated that this compound forms a stable complex with the GRB2 dimer. bohrium.commdpi.com These computational findings suggest that by binding to the dimeric form of GRB2, this compound might interfere with or modulate the protein's dimer formation, which in turn could alter its function in cellular signaling cascades relevant to cardiovascular health. bohrium.commdpi.com

This compound has been specifically identified as an inhibitor of platelet aggregation. In in vitro assays using washed rabbit platelets, this compound selectively inhibited aggregation induced by Platelet-Activating Factor (PAF) in a concentration-dependent manner. nih.gov The IC50 value for this compound against PAF-induced aggregation was determined to be 18.2 µmol/l. nih.gov Notably, this compound did not affect platelet aggregation induced by ADP or arachidonic acid, indicating a specific antagonism towards the PAF receptor. nih.gov

| Compound/Extract | Inducing Agent | Assay System | IC50 Value | Reference |

|---|---|---|---|---|

| This compound | Platelet-Activating Factor (PAF) | Washed Rabbit Platelets | 18.2 µmol/l | nih.gov |

| Aqueous Inflorescence Piper betle Extract | Arachidonic Acid (AA) | Rabbit Platelets | 207 µg/mL | researchgate.netnih.govphytojournal.com |

| Collagen | 335 µg/mL | researchgate.netnih.govphytojournal.com |

While direct studies isolating this compound's effect on cardiomyocytes are limited, research on Piper betle extracts, which contain this compound, demonstrates significant cytoprotective properties. mdpi.comnih.govnih.gov In studies using the H9c2 rat cardiomyocyte cell line, an ethyl acetate (B1210297) extract of Piper betle (PBEA) showed a remarkable protective effect against oxidative stress induced by hydrogen peroxide (H2O2). nih.govnih.gov

Exposure of H9c2 cells to 100 μM H2O2 for one hour reduced cell viability to approximately 35% of the control group. nih.gov However, pretreating the cardiomyocytes with PBEA for 24 hours before H2O2 exposure protected the cells from damage and restored viability in a dose-dependent manner. nih.gov A pretreatment with 10 µg/ml of the extract restored cell survival to over 100%, indicating a potent cytoprotective effect against oxidative injury. nih.govnih.gov This protection is attributed to a significant decrease in intracellular Reactive Oxygen Species (ROS) and apoptosis. nih.govnih.gov The cardioprotective activity of the extract is linked to its constituent phytochemicals, including phenols like this compound. mdpi.comresearchgate.net

The antioxidant activity of this compound is a key contributor to its pharmacological profile. mdpi.com This is substantiated by extensive research on the potent ROS scavenging capabilities of Piper betle extracts, which are rich in phenolic compounds including this compound. nih.govmdpi.com These extracts have been shown to effectively neutralize various forms of ROS in cellular and non-cellular assays.

An aqueous extract of Piper betle inflorescence demonstrated scavenging activity against hydrogen peroxide (H2O2), superoxide radicals, and hydroxyl radicals, with IC50 values of approximately 80, 28, and 73 µg/mL, respectively. nih.gov Similarly, an ethyl acetate extract of Piper betle showed strong scavenging activity against DPPH radicals, hydrogen peroxide, and hydroxyl radicals. nih.gov The ability of these extracts to neutralize ROS is considered a fundamental mechanism for their cellular protective effects, including cardioprotection. researchgate.netnih.gov

| Extract | Reactive Oxygen Species (ROS) | IC50 Value | Reference |

|---|---|---|---|

| Aqueous Inflorescence Piper betle Extract | Superoxide Radical | 28 µg/mL | nih.gov |

| Hydroxyl Radical | 73 µg/mL | nih.gov | |

| Hydrogen Peroxide (H₂O₂) | 80 µg/mL | nih.gov | |

| Ethyl Acetate Piper betle Extract (PBEA) | Hydroxyl Radical | 0.6 µg/mL | nih.gov |

| Hydrogen Peroxide (H₂O₂) | 46.17 µg/mL | nih.gov | |

| DPPH Radical | 100.1 µg/mL | nih.gov |

Antioxidant Mechanisms in Cellular Models

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, Catalase, GSH)

This compound, as a constituent of Piper betle leaf extracts, is implicated in the modulation of the body's endogenous antioxidant defenses. Research on these extracts has demonstrated a significant capacity to enhance the activity of key antioxidant enzymes. In studies involving H9c2 cardiac myoblast cells exposed to oxidative stress from hydrogen peroxide, pretreatment with a Piper betle ethyl acetate extract led to a substantial increase in the activities of Superoxide Dismutase (SOD) by 118.21%, Catalase by 70.69%, and the levels of reduced Glutathione (GSH) by 61.65% nih.gov. This upregulation of antioxidant enzymes is a critical mechanism for cellular protection against reactive oxygen species (ROS).

Further studies have corroborated these findings across different models. In MCF-7 human breast cancer cells, treatment with an ethyl acetate extract of P. betle also increased the activities of catalase and SOD nih.govresearchgate.net. Similarly, in aging C57BL/6 mice, Piper betle administration was found to increase the activities of catalase, glutathione peroxidase, and SOD nih.gov. In rats with chemically-induced myocardial infarction, pretreatment with P. betle restored depleted levels of SOD, Catalase, and GSH researchgate.net. Research on UVB-induced pigmented mice also showed that Piper betle leaf extracts increased the activity of antioxidant enzymes, including catalase, glutathione, and superoxide dismutase mdpi.com. This consistent enhancement of the primary cellular antioxidant enzyme systems underscores the potential of Piper betle constituents to fortify cellular defenses against oxidative damage.

Table 1: Effect of Piper betle Extract on Antioxidant Enzyme Activity in H₂O₂-Treated H9c2 Cells This table is interactive. You can sort and filter the data.

| Enzyme/Compound | Activity Change (%) | Cell Line | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | ▲ 118.21% | H9c2 | nih.gov |

| Catalase | ▲ 70.69% | H9c2 | nih.gov |

Inhibition of Lipid Peroxidation in Cellular Membranes

A key consequence of oxidative stress is lipid peroxidation, a process that damages cellular membranes and can lead to cell death. Constituents of Piper betle, including this compound, have been shown to effectively counteract this process. In H9c2 cells where oxidative stress induced a 246.36% increase in lipid peroxidation, pretreatment with a Piper betle ethyl acetate extract significantly decreased lipid peroxidation by 61.05% nih.gov. This protective effect is attributed to the ability of the extract's phytochemicals to quench radicals and shield against cell lysis nih.gov.

This inhibitory action on lipid peroxidation has been observed in various contexts. Aqueous extracts of P. betle leaves have been noted to reduce non-enzymatic lipid peroxidation through a free-radical scavenging effect nih.gov. In animal models, P. betle pretreatment was shown to decrease lipid peroxidation in the cardiac tissue of rats with induced myocardial infarction researchgate.net. Furthermore, in the skin of UVB-treated mice, the extract significantly reduced the levels of malondialdehyde (MDA), a key marker of lipid peroxidation mdpi.com. This consistent evidence highlights the role of Piper betle compounds in preserving the integrity of cellular membranes against oxidative attack.

Table 2: Modulation of Lipid Peroxidation by Piper betle Extract in H₂O₂-Treated H9c2 Cells This table is interactive. You can sort and filter the data.

| Condition | Lipid Peroxidation Level Change (%) | Cell Line | Reference |

|---|---|---|---|

| H₂O₂ Exposure | ▲ 246.36% | H9c2 | nih.gov |

Anti-inflammatory Pathways in Cell Culture

Modulation of Inflammatory Mediators (e.g., NO, PGE2, Cytokines)

Compounds within Piper betle, such as this compound, have demonstrated significant anti-inflammatory activity by modulating key inflammatory mediators. In studies using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a methanol (B129727) extract of P. betle leaves and stems effectively inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) nih.govresearchgate.net. This was achieved by reducing the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.govresearchgate.net.

The extract also exerts control over pro-inflammatory cytokines. The same studies showed that the P. betle extract inhibited the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated macrophages nih.govresearchgate.net. In a rat model of colon cancer, where inflammation is a key promoting factor, treatment with P. betle significantly decreased elevated serum levels of IL-6, TNF-α, and IL-12 nih.gov. Other research has shown that ethanolic extracts of the leaves can decrease the production of histamine and granulocyte-macrophage colony-stimulating factor (GM-CSF) and inhibit the secretion of IL-8, further demonstrating a broad-spectrum anti-inflammatory profile researchgate.net.

Impact on NF-κB Pathway Signaling

The anti-inflammatory effects of Piper betle constituents are largely mediated through their impact on critical intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. The NF-κB transcription factor is a master regulator of genes involved in the inflammatory response, including those for iNOS, COX-2, and various pro-inflammatory cytokines nih.gov.

Research has shown that the inhibition of these inflammatory mediators by P. betle extracts is directly linked to the suppression of the NF-κB pathway nih.govresearchgate.net. Specifically, the extract was found to suppress the LPS-induced translocation of the NF-κB p65 subunit from the cytoplasm into the nucleus in RAW 264.7 macrophages nih.govresearchgate.net. This action prevents NF-κB from binding to DNA and activating the transcription of its target pro-inflammatory genes. A molecular docking study specifically identified this compound as a compound from the related Piper crocatum that can inhibit the NF-κB signaling pathway, providing a direct link between the compound and this mechanism researchgate.net. In animal models of colon cancer, Piper betle treatment was also shown to downregulate the increased expression of NF-κB nih.gov.

Effects on Macrophage Activation

Macrophages are central players in the inflammatory process, and their activation leads to the release of the aforementioned inflammatory mediators. The anti-inflammatory properties of Piper betle compounds have been extensively studied using macrophage cell lines, such as the murine RAW 264.7 line, as a model for immunomodulation nih.govresearchgate.net.

Anticancer Mechanisms in Cancer Cell Lines

This compound is among the bioactive constituents of Piper betle that are recognized for their anticancer potential, which has been demonstrated across a variety of cancer cell lines through multiple mechanisms.

Research has shown that P. betle extracts can induce cytotoxicity and inhibit the growth of cancer cells. In HT29 and HCT116 colon cancer cells, the extract exerted a cytotoxic effect and enhanced the efficacy of the chemotherapy drug 5-fluorouracil nih.gov. Similarly, significant cytotoxicity was observed in KB oral squamous carcinoma cells, leading to morphological changes indicative of cell death abap.co.in. The anti-proliferative activity has also been documented in MCF-7 breast cancer cells and A549 lung cancer cells nih.govresearchgate.netresearchgate.networldwidejournals.com.

The underlying mechanisms include the induction of apoptosis and cell cycle arrest. For instance, a related phenolic compound, hydroxychavicol, has been shown to induce apoptosis and cause cell cycle arrest in pancreatic cancer cells nih.gov. Furthermore, extracts of P. betle have demonstrated anti-migratory effects, a crucial aspect of preventing cancer metastasis. In HT29 colorectal cancer cells, the extract was found to inhibit cell migration, possibly through the disruption of the microtubule network, which is essential for cell shape and movement nih.gov.

Table 3: Anticancer Effects of Piper betle Extracts in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cancer Cell Line | Cancer Type | Observed Effect(s) | Proposed Mechanism(s) | Reference(s) |

|---|---|---|---|---|

| HT29 | Colorectal Adenocarcinoma | Anti-migratory, Cytotoxicity | Microtubule network disruption | nih.govnih.gov |

| HCT116 | Colon Cancer | Cytotoxicity | Not specified | nih.gov |

| MCF-7 | Breast Cancer | Anti-proliferative | Modulation of antioxidant defense system | nih.govresearchgate.net |

| KB | Oral Squamous Carcinoma | Cytotoxicity, Morphological changes | Not specified | abap.co.in |

| A549 | Lung Cancer | Anti-proliferative, Anti-migratory | Not specified | abap.co.inresearchgate.networldwidejournals.com |

Induction of Apoptosis in Cancer Cells

Research into the molecular mechanisms of this compound and its related compounds, such as hydroxychavicol derived from Piper betle leaf, has revealed significant potential in oncology. Studies have demonstrated that these compounds can induce apoptosis, or programmed cell death, in various cancer cell lines. In TP53-resistant HT-29 colon cancer cells, hydroxychavicol has been shown to trigger apoptosis. nih.govnih.gov The apoptotic action in these cells is potentially mediated by the c-Jun N-terminal kinase (JNK) and P38 mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov

Furthermore, investigations on pancreatic cancer cells indicate that hydroxychavicol induces apoptosis through a JNK pathway-dependent and caspase-mediated mechanism. nih.gov The process is initiated by DNA damage, which leads to mitotic catastrophe and subsequently apoptosis. nih.gov In oral squamous cell carcinoma, an extract from the Piper betle stem was found to inhibit cell proliferation through a mechanism associated with apoptosis. doaj.org This apoptotic pathway involved the inactivation of mitochondria, characterized by the downregulation of Bcl-2 and Bcl-xl and an increase in the expression of Bax and Bad. doaj.org Additionally, the activation of p38MAPK and the inhibition of ErbB2 and ErbB3 expression were also implicated in the extract-induced apoptosis. doaj.org Morphological changes suggestive of apoptosis have also been observed in KB cancer cell lines treated with Piper betle leaf extract. ompj.org

| Cancer Cell Line | Compound/Extract | Key Molecular Mechanism |

| HT-29 (Colon Cancer) | Hydroxychavicol | Mediated by JNK and P38 MAPK pathways nih.govnih.gov |

| Pancreatic Cancer Cells | Hydroxychavicol | JNK pathway-dependent, caspase-mediated nih.gov |

| Cal-27, Ca9-22 (Oral Cancer) | Piper betle stem extract | Mitochondrial inactivation, p38MAPK activation, ErbB2/ErbB3 inhibition doaj.org |

| KB cells (Oral Carcinoma) | Piper betle leaf extract | Morphological changes indicative of apoptosis ompj.org |

Cell Cycle Arrest Studies

Compounds from Piper betle have been observed to interfere with the normal progression of the cell cycle in cancerous cells, a critical mechanism for halting their proliferation. Hydroxychavicol has been demonstrated to induce cell cycle arrest in both HT-29 colon cancer cells and pancreatic cancer cells. nih.govnih.gov In studies involving HT-29 cells, treatment with hydroxychavicol led to cell cycle arrest primarily at the G0/G1 and G2/M phases within 12 hours. researchgate.net Other research corroborates that Piper betle extracts can cause cell cycle arrest in the late S or G2/M phase. nih.gov The ability of hydroxychavicol to impede the cell cycle has also been noted in oral and prostate cancer cells, highlighting its potential as a broad-spectrum anti-proliferative agent. researchgate.net

| Cell Line | Compound/Extract | Phase of Cell Cycle Arrest |

| HT-29 (Colon Cancer) | Hydroxychavicol | G0/G1 and G2/M phases researchgate.net |

| Pancreatic Cancer Cells | Hydroxychavicol | Not specified nih.gov |

| Oral & Prostate Cancer Cells | Hydroxychavicol | Not specified researchgate.net |

| General Cancer Cells | Piper betle extract | Late S or G2/M phase nih.gov |

Inhibition of Cancer Cell Proliferation and Viability

A key focus of preclinical research has been the ability of this compound and related compounds to inhibit the growth and survival of cancer cells. Hydroxychavicol, a major phenolic compound in Piper betle leaves, has demonstrated significant anti-proliferative properties against various cancer cells. researchgate.net Studies have shown that hydroxychavicol effectively inhibits the proliferation of pancreatic cancer cells. nih.gov Similarly, extracts from Piper betle have been found to suppress the proliferation of MCF-7 breast cancer cells. nih.gov

In the context of colon cancer, Piper betle leaf extract has been shown to enhance the cytotoxicity of the chemotherapy drug 5-fluorouracil, inhibiting the growth of both HT29 and HCT116 cell lines. nih.gov Research on KB oral cancer cell lines using an MTT assay revealed that the percentage of viable cancer cells decreased as the concentration of the Piper betle leaf extract increased. ompj.org At the highest tested concentration of 100µg/ml, the cell viability was reduced to 43.42%, confirming the extract's cytotoxic potential. ompj.org

| Cell Line | Compound/Extract | Effect | Finding |

| Pancreatic Cancer Cells | Hydroxychavicol | Inhibition of proliferation | Demonstrated effective inhibition nih.gov |

| MCF-7 (Breast Cancer) | Piper betle extract | Inhibition of proliferation | Demonstrated anti-proliferative effect nih.gov |

| HT29, HCT116 (Colon Cancer) | Piper betle extract | Inhibition of growth | Enhanced the cytotoxic effect of 5-fluorouracil nih.gov |

| KB cells (Oral Cancer) | Piper betle leaf extract | Decreased cell viability | Viability reduced to 43.42% at 100µg/ml concentration ompj.org |

Modulation of Microtubule Dynamics and Cell Migration

The metastatic spread of cancer is heavily dependent on cell migration, a process in which microtubule dynamics play a crucial role. nih.gov Research has explored the potential of Piper betle (PB) extracts to interfere with these processes. Studies have shown that PB exhibits anti-migratory effects on cancer cells. nih.govresearchgate.net In one study, cancer cells treated with 100 μg/mL of PB aqueous extract showed the most significant anti-migration effect. researchgate.net

The proposed mechanism for this anti-migratory action involves the modulation of microtubule dynamics. nih.gov Observations of cell morphology revealed that PB-treated cancer cells became rounded, a feature characteristic of the M phase of the cell cycle and similar to cells treated with the microtubule inhibitor paclitaxel. nih.gov This suggests that Piper betle extract may trigger microtubule polymerization, which suppresses microtubule disassembly, leading to cell-cycle arrest and inhibiting cell movement. nih.gov Further investigation into the microtubule network of PB-treated cells showed long, disrupted spindles, similar to those treated with paclitaxel. researchgate.net These findings indicate that Piper betle may act as a microtubule-targeting agent. nih.gov

| Treatment | Concentration | Effect on Cell Migration | Observed Microtubule Effect |

| Piper betle (PB) extract | 100 μg/mL | Significant anti-migration effect (p=0.034) nih.gov | Disrupted spindles, similar to paclitaxel treatment researchgate.net |

| Piper betle (PB) extract | 20 μg/mL | Minimal effect on migration nih.gov | Not specified |

Antidiabetic Enzymatic Inhibition Studies

Inhibition of Alpha-Amylase Activity

One of the therapeutic strategies for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like alpha-amylase. nih.govjbsd.in Extracts from Piper betle have demonstrated significant inhibitory activity against α-amylase. This inhibition has been found to be dose-dependent. wjpr.netwisdomlib.org

In one study, an aqueous extract of Piper betle leaves showed maximum inhibition of α-amylase at a concentration of 5 mg/ml. wjpr.netwisdomlib.org Another study using a methanolic extract of P. betel leaves reported 77.14% inhibition at a concentration of 100 µg/ml, with a calculated IC50 value (the concentration required to inhibit 50% of the enzyme's activity) of 43.35%. jbsd.in Furthermore, an ethanolic extract of P. betle demonstrated potent α-amylase inhibition with an IC50 value of 3.038 µg/ml, which was more effective than the standard drug acarbose (IC50 of 7.672 µg/ml) under the same conditions. researchgate.net

| Piper betle Extract | Concentration | % Inhibition | IC50 Value |

| Aqueous Extract | 5 mg/ml | 71.9% wisdomlib.org | Not Determined |

| Aqueous Extract | 2.5 mg/ml | 61.4% wisdomlib.org | Not Determined |

| Aqueous Extract | 1 mg/ml | 54.6% wisdomlib.org | Not Determined |

| Methanolic Extract | 100 µg/ml | 77.14% jbsd.in | 43.35% jbsd.in |

| Ethanolic Extract | Not Specified | Not Specified | 3.038 µg/ml researchgate.net |

| Acarbose (Standard) | Not Specified | Not Specified | 7.672 µg/ml researchgate.net |

Inhibition of Alpha-Glucosidase Activity

Similar to alpha-amylase, alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage blood glucose levels. nih.gov Extracts of Piper betle and its isolated compounds have shown a strong capacity to inhibit α-glucosidase. researchgate.net The inhibitory activity is concentration-dependent. rasayanjournal.co.in

A study focusing on the isolated compound 2-hydroxychavicol from Piper betle leaves determined its α-glucosidase inhibitory potential, finding an IC50 value of 72.87 ppm. rasayanjournal.co.in Comparative studies of different Piper species have also highlighted the potent α-glucosidase inhibitory activity of P. betle. smujo.id For instance, at a concentration of 1.25 mg/mL, P. betle extract exhibited the highest inhibitory activity among the species tested. smujo.id These findings underscore the potential of this compound and related compounds in the development of natural antidiabetic agents. nih.gov

| Compound/Extract | IC50 Value |

| 2-hydroxychavicol | 72.87 ppm rasayanjournal.co.in |

| Piper betle extract | Showed highest activity at 1.25 mg/mL compared to other Piper species smujo.id |

| Piper betle ethanolic extract | More active than acarbose researchgate.net |

Immunomodulatory Effects in Cell-Based Assays

The immunomodulatory potential of this compound and related compounds from Piper betle has been explored in various cell-based assays. Research indicates that extracts containing these phenolic compounds can influence both cellular and humoral immune responses. For instance, a methanolic extract of Piper betle (MPb), which contains a mix of phenols, flavonoids, and tannins, demonstrated significant, dose-dependent suppression of phytohaemagglutinin-stimulated peripheral blood lymphocyte proliferation in vitro nih.gov. This suggests an immunosuppressive effect on T-cell activation.

Further in vitro studies measured the effects on cytokine production and other immune cell functions nih.gov. For example, the production of nitric oxide by immune cells was evaluated to understand the extract's impact on inflammatory pathways nih.gov. In silico studies have also been conducted to screen for potential immunomodulatory agents among the bioactive compounds in betel leaf. These computational models identified several compounds that exhibited high binding affinity to key proinflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), suggesting a potential mechanism for modulating immune responses at the molecular level japsonline.com.

The effects on phagocytic activity have also been investigated. In one study, a mixture of water extracts from Piper betle leaf and Uncaria gambir was shown to modulate the phagocytosis activity and capacity of macrophage cells isolated from mice, indicating a direct effect on the function of these key innate immune cells scispace.com.

Other Identified Biological Activities and their In Vitro Mechanisms

This compound is one of several phenolic constituents isolated from Piper betle leaves that are associated with a wide range of biological activities demonstrated in vitro researchgate.net. These activities are often linked to their antioxidant and free-radical scavenging properties.

One of the prominent activities is its antioxidant potential. The compound, along with others like chevibetol and allylpyrocatechol, has been shown to effectively scavenge free radicals nih.gov. For example, constituents of Piper betle demonstrated the ability to prevent Fe(II)-induced lipid peroxidation in liposomes and rat brain homogenates nih.gov. The antioxidant mechanism is partly attributed to the ability to scavenge superoxide radicals (O2−) and hydrogen peroxide (H2O2) nih.gov.

In addition to antioxidant effects, extracts containing this compound have shown other significant in vitro activities:

Antimicrobial Activity : Various extracts of Piper betle have demonstrated antibacterial, antifungal, and antiprotozoal properties nih.govphytojournal.com. The ethanol extract, in particular, showed a bactericidal mode of action against certain plant pathogens by causing damage to the plasma membrane and coagulation of the nucleoid nih.gov.

Anti-inflammatory Activity : Bioactive compounds from the plant, including hydroxychavicol, have been found to inhibit the expression of the proinflammatory cytokine TNF-α phytojournal.com.

Cytotoxicity : In some contexts, extracts have shown cytotoxic effects against cancer cell lines, such as oral KB carcinoma cells researchgate.net.

The diverse biological activities of this compound and related compounds are primarily attributed to their phenolic structure, which enables them to participate in various biochemical pathways, including radical scavenging and enzyme modulation researchgate.netnih.gov.

In Vivo Animal Model Investigations (Preclinical)

Cardioprotective Effects in Animal Models

This compound has been identified as a compound with potential cardioprotective properties, largely linked to its antioxidant and antithrombotic activities observed in animal models mdpi.com. Studies using extracts of Piper betle, which contains this compound, have demonstrated protective effects against cardiac injury in rats.

In a key study, the cardioprotective potential of a Piper betle leaf extract was investigated against isoproterenol-induced myocardial infarction in rats researchgate.net. The administration of the extract was found to restore endogenous antioxidants and improve left ventricular function, indicating a protective effect on the heart muscle mdpi.comresearchgate.net. The mechanism appears to involve mitigating oxidative stress and protecting cardiac cells from apoptosis (programmed cell death) induced by oxidative insults researchgate.netnih.gov. Pre-incubation of cardiac H9c2 cells with the extract showed significant cytoprotection against H₂O₂-induced oxidative stress, which supports the findings from animal models nih.gov.

Research has specifically demonstrated that this compound inhibits platelet aggregation in rabbit models mdpi.com. Platelets play a crucial role in the formation of blood clots, and their aggregation is a key event in thrombosis, which can lead to cardiovascular events. Rabbits are often considered a suitable animal model for studying platelet function due to similarities with human platelet regulation and coagulation time mdpi.com.

An aqueous extract of Piper betle inflorescence was found to inhibit platelet aggregation induced by both arachidonic acid and collagen nih.gov. The half-maximal inhibitory concentration (IC50) was 207 µg/mL for arachidonic acid-induced aggregation and 335 µg/mL for collagen-induced aggregation nih.gov. This antiplatelet effect is linked to the inhibition of thromboxane B2 (TXB2) production, a potent promoter of platelet aggregation nih.gov.

The table below summarizes the inhibitory effects of an aqueous Piper betle extract on platelet aggregation in rabbit models.

| Inducing Agent | IC50 Value (µg/mL) | Inhibition of TXB2 Production |

| Arachidonic Acid | 207 | >90% inhibition at >100 µg/mL |

| Collagen | 335 | >90% inhibition at >100 µg/mL |

| Thrombin | Little effect on aggregation | >90% inhibition at >250 µg/mL |

Data sourced from studies on aqueous inflorescence Piper betle extract.

The cardioprotective action of this compound is also attributed to its ability to reduce pro-thrombotic activity mdpi.com. Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of heart attacks and strokes. By inhibiting platelet aggregation and related pathways, this compound contributes to an antithrombotic state.

Antioxidant Activity in Animal Systems

The antioxidant activity of this compound and its parent extracts has been confirmed in various in vivo animal systems. This activity is crucial to its protective effects in several disease models, including cardiotoxicity and neurotoxicity.

In studies using rat models, Piper betle extract demonstrated the ability to prevent lipid peroxidation in brain homogenates, a key indicator of protection against oxidative damage nih.gov. Furthermore, in a rat model of isoproterenol-induced cardiotoxicity, pretreatment with the extract led to a significant restoration of myocardial antioxidant enzymes researchgate.net. This includes enzymes like superoxide dismutase (SOD) and catalase, which are the body's primary defense against reactive oxygen species (ROS) nih.gov. An ethanolic extract of Piper betle was also shown to significantly reduce lipid peroxidation while increasing the in vivo activity of antioxidant enzymes such as catalase, glutathione, and superoxide dismutase mdpi.com.

The table below details the effect of a Piper betle ethyl acetate extract (PBEA) on antioxidant defense systems in H9c2 cardiac cells, which serves as an in vitro model that complements in vivo findings.

| Parameter | Control | H₂O₂ Treated | PBEA + H₂O₂ Treated | % Change (vs. H₂O₂ Treated) |

| Lipid Peroxidation (MDA) | Normal | Increased | Decreased | ↓ 61.05% |

| Reduced Glutathione (GSH) | Normal | Decreased | Increased | ↑ 61.65% |

| Superoxide Dismutase (SOD) | Normal | Decreased | Increased | ↑ 118.21% |

| Catalase (CAT) | Normal | Decreased | Increased | ↑ 70.69% |

Data adapted from an in vitro study on H9c2 cells, reflecting mechanisms relevant to in vivo antioxidant activity. nih.gov

These findings from animal systems underscore the role of this compound and related compounds as potent natural antioxidants that can bolster the body's defense against oxidative stress phytojournal.commdpi.com.

Preclinical Pharmacological Research on this compound Remains Largely Undocumented in Publicly Available Scientific Literature

Despite significant research into the therapeutic properties of Piper betle (betel leaf), comprehensive preclinical data focusing specifically on the isolated compound this compound is notably scarce in publicly available scientific literature. While the broader extract of Piper betle has been investigated for various pharmacological effects, detailed in vivo studies on this compound concerning its effects on oxidative stress, inflammation, cancer, and metabolic diseases in animal models are not sufficiently documented to fulfill a detailed review.

Current research heavily focuses on the effects of the whole plant extract or other constituent phenols, such as hydroxychavicol. In silico and some in vitro studies have suggested potential bioactivities for this compound, including antioxidant and anti-inflammatory potential through computational modeling. However, these initial findings have not been substantially followed up with the robust in vivo animal model data required to validate these effects, as specified in the requested article outline.

Specifically, searches for peer-reviewed studies detailing this compound's role in the following areas yielded insufficient data:

Mitigation of Oxidative Stress Markers: There is a lack of published animal studies that measure the direct effect of isolated this compound on key oxidative stress markers like superoxide dismutase (SOD), catalase (CAT), or glutathione peroxidase (GPx).

Anti-inflammatory Responses in Animal Models: While Piper betle extract has been shown to reduce edema in models like carrageenan-induced paw edema, specific studies isolating this compound's contribution to this effect are not available. Data on its modulation of specific inflammatory markers in vivo is also absent.

Anticancer Efficacy in Murine Xenograft Models: There are no publicly available studies that have evaluated the efficacy of this compound in inhibiting tumor growth or metastasis using murine xenograft models. Research in this area has concentrated on other compounds from the plant or the entire extract.

Impact on Metabolic Parameters: The potential antidiabetic effects of this compound, including its impact on metabolic parameters in animal studies, remain unexplored in published research.

Consequently, due to the absence of specific, peer-reviewed preclinical animal research data for the compound this compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested detailed outline. Further targeted research is required to isolate and evaluate the specific pharmacological mechanisms and in vivo efficacy of this compound.

Immunomodulatory Modulations in Animal Models

Research into the immunomodulatory effects of this compound has primarily been conducted using extracts of Piper betle, which contain a variety of bioactive compounds, including this compound. In vivo studies on animal models have indicated that these extracts can influence both cellular and humoral immunity.

A study utilizing a methanolic extract of Piper betle in mice demonstrated a potential immunosuppressive effect. nih.govresearchgate.net The administration of the extract led to a decrease in the antibody titre and an increased suppression of inflammation, suggesting an impact on both humoral and cellular immune responses. nih.govresearchgate.net In vitro findings from the same study showed that the Piper betle extract significantly suppressed the proliferation of phytohaemagglutinin-stimulated peripheral blood lymphocytes in a dose-dependent manner. nih.govresearchgate.net

Conversely, other research suggests a potential immunostimulatory role. A study on a mixture of water extracts from Piper betle leaf and gambier reported an immunomodulatory effect in mice by enhancing the phagocytic activity and capacity of macrophage cells. scispace.com The pharmacological profile of Piper betle is noted for its immunomodulatory activity, though the specific contribution of this compound to these effects requires more focused investigation. pnrjournal.com

It is important to note that these studies were performed with plant extracts. As such, the observed immunomodulatory activities cannot be attributed solely to this compound, and further research is necessary to elucidate the specific role of the isolated compound in modulating the immune system in animal models.

Other Reported Preclinical Effects in Animal Models

Specific preclinical research on isolated this compound in animal models has demonstrated notable effects on platelet aggregation. In a study involving a rabbit model, this compound was shown to inhibit platelet aggregation. mdpi.com It selectively inhibited washed rabbit platelet aggregation induced by the platelet-activating factor (PAF) in a manner dependent on concentration. nih.gov This action is attributed to its role as a PAF receptor antagonist. nih.gov

In addition to its antiplatelet activity, this compound has been reported to possess antioxidant properties that contribute to a reduction in pro-thrombotic activity, suggesting a potential cardioprotective action. mdpi.com

Table 1: Summary of Other Preclinical Effects of this compound in Animal Models

| Effect | Model | Key Findings | Reference |

|---|---|---|---|

| Antiplatelet Aggregation | Washed rabbit platelets | Selectively inhibited platelet activating factor (PAF)-induced aggregation in a concentration-dependent manner. nih.gov | mdpi.comnih.gov |

| Cardioprotective Action | Not specified | Possesses antioxidant properties that reduce pro-thrombotic activity. mdpi.com | mdpi.com |

Computational and In Silico Studies

Computational methods, including molecular docking, molecular dynamics simulations, and network pharmacology, have been employed to investigate the therapeutic potential of this compound by predicting its interactions with biological targets and understanding its mechanism of action at a molecular level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations have been utilized to predict the binding affinity and interaction patterns of this compound with various protein targets implicated in different diseases.

In a study focused on coronary artery disease (CAD), this compound was identified as a promising phytochemical from Piper betle. mdpi.comresearchgate.net It exhibited the highest predicted binding affinity, with a Glide score of -8.10 kcal/mol, for the dimeric form of Growth factor receptor-bound protein 2 (GRB2), a potential therapeutic target for CAD. mdpi.comresearchgate.netbohrium.com The docking analysis revealed that this compound forms hydrogen bonds with key amino acid residues of GRB2, specifically PRO158, TYR160, and VAL213 in Chain B, and ASN188 in Chain A. mdpi.com

Other in silico studies have explored this compound's potential as an inhibitor for other targets. It has been docked against the Estrogen Receptor-α (ER-α), a target in breast cancer, where it was found to bind to a similar site as the drug Tamoxifen, although with a lower affinity. researchgate.net Furthermore, its potential as an anti-inflammatory agent for rheumatoid arthritis has been investigated through docking with NF-κB. wu.ac.th

Table 2: Molecular Docking Simulation Results for this compound

| Target Protein | Disease Context | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| Growth factor receptor-bound protein 2 (GRB2) (dimeric form) | Coronary Artery Disease | -8.10 | PRO158, TYR160, VAL213 (Chain B); ASN188 (Chain A) | mdpi.comresearchgate.net |

| Estrogen Receptor-α (ER-α) | Breast Cancer | Lower than Tamoxifen | Binds at a similar site to Tamoxifen | researchgate.net |

| NF-κB | Rheumatoid Arthritis | Not specified | Investigated as a potential inhibitor | wu.ac.th |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Changes

To further validate the findings from molecular docking, molecular dynamics (MD) simulations have been performed to assess the stability of the this compound-protein complexes over time.

An MD simulation conducted for 100 nanoseconds on the this compound-GRB2 dimeric complex demonstrated the formation of a stable complex. mdpi.comresearchgate.net The stability was indicated by the average Root-Mean-Square Deviation (RMSD) of the C-alpha atoms of the GRB2 protein, which was calculated to be 3.31 nm over the simulation period. mdpi.com This suggests that the binding interaction between this compound and GRB2 is maintained, supporting the compound's potential as a modulator of this target. mdpi.comresearchgate.net

MD simulations were also used to evaluate the stability of this compound complexed with the anti-inflammatory target NF-κB. wu.ac.th The results of this simulation indicated that the ligand maintains a constant binding energy to the protein, suggesting a stable interaction. wu.ac.th

Table 3: Summary of Molecular Dynamics (MD) Simulation Studies on this compound

| Protein-Ligand Complex | Simulation Duration | Key Stability Metric | Finding | Reference |

|---|---|---|---|---|

| This compound-GRB2 (dimeric) | 100 ns | Average RMSD (C-alpha of GRB2): 3.31 nm | The complex remained stable throughout the simulation. mdpi.com | mdpi.comresearchgate.net |

| This compound-NF-κB | Not specified | Total Energy | The ligand exhibited constant binding energy to the protein. wu.ac.th | wu.ac.th |

Network Pharmacology Approaches for Target Identification and Pathway Analysis

Network pharmacology provides a systematic approach to understanding the complex interactions between drugs and biological systems. This methodology has been applied to identify potential therapeutic targets for compounds found in Piper betle, including this compound.

In a study aimed at discovering novel drug targets for coronary artery disease (CAD), a protein network analysis was conducted. mdpi.comresearchgate.net Based on protein connectivity, involvement in biological processes, and signaling pathways, this analysis identified the Growth factor receptor-bound protein 2 (GRB2) as a potential and crucial therapeutic target in the pathology of CAD. mdpi.comresearchgate.net Following this target identification, phytochemicals from Piper betle were screened, which led to the identification of this compound as a compound with a high predicted affinity for GRB2, as confirmed by subsequent molecular docking and MD simulations. mdpi.comresearchgate.netbohrium.com This approach successfully linked a compound to a disease-relevant target that was identified through a broader network analysis. mdpi.com

Future Research Directions and Translational Perspectives for Preclinical Studies of Piperbetol

Identification of Novel Biological Targets through High-Throughput Screening and Omics Technologies (e.g., Metabolomics, Proteomics)

Future research on piperbetol will greatly benefit from the integration of high-throughput screening (HTS) and advanced omics technologies to uncover its full therapeutic potential and elucidate its mechanisms of action. While traditional research has provided initial insights, these modern approaches can systematically identify novel biological targets and pathways modulated by this compound.

High-Throughput Screening (HTS) can rapidly assess the effects of this compound across a vast array of biological assays, including enzyme and receptor binding assays. This unbiased approach can reveal unexpected therapeutic applications by screening large compound libraries and identifying "hits" based on specific cellular responses or target interactions.

Omics technologies , particularly metabolomics and proteomics, offer a comprehensive view of the molecular changes induced by this compound.

Metabolomics: Untargeted metabolomics of Piper betle leaf extracts has already been employed to differentiate various cultivars by profiling their phytochemical constituents. nih.govresearchgate.netnih.gov This approach can be specifically applied to preclinical models treated with this compound to identify alterations in metabolic pathways. By analyzing changes in endogenous metabolites, researchers can infer the enzymatic or signaling pathways affected by this compound, providing clues to its mechanism of action. For instance, a metabolomics-driven analysis could reveal this compound's impact on energy metabolism, lipid profiles, or inflammatory mediator synthesis in disease models.

Proteomics: Proteomics is a powerful tool for identifying the direct protein targets of a bioactive compound. frontiersin.org Techniques such as compound-centered chemical proteomics and activity-based protein profiling can be utilized to isolate and identify proteins that directly interact with this compound. frontiersin.org Furthermore, subtractive proteomics can be employed to pinpoint potential drug targets in pathogens or cancer cells that are essential for their survival but absent in the host. nih.gov An in silico study has already suggested that this compound has a high binding affinity for the Growth factor receptor-bound protein 2 (GRB2), a key protein in coronary artery disease pathways. researchgate.netmdpi.com Proteomic studies can validate this interaction and identify other potential binding partners, offering a more complete picture of this compound's cellular interactome.

The integration of these high-throughput and omics strategies will not only expand our understanding of this compound's biological activities but also accelerate its development as a potential therapeutic agent by identifying novel and druggable targets.

Development of Advanced In Vitro Models (e.g., Organoids, Organs-on-a-Chip) for Enhanced Translational Predictivity

To bridge the gap between preclinical findings and clinical efficacy, the development and utilization of advanced in vitro models that more accurately mimic human physiology are paramount. Organoids and organs-on-a-chip represent two such cutting-edge technologies that can significantly enhance the translational predictivity of this compound research. nih.govmdpi.commdpi.comnih.govresearchgate.net

Organoids are three-dimensional (3D) cell cultures derived from stem cells that self-organize to replicate the architecture and function of specific organs. These "mini-organs" provide a more physiologically relevant context to study disease and drug responses compared to traditional 2D cell cultures. For instance, cancer organoids derived from patient tumors can be used to test the efficacy of this compound in a personalized medicine context.

Organs-on-a-chip are microfluidic devices that contain living cells in continuously perfused microchannels, recreating the mechanical and chemical microenvironment of human organs. mdpi.commdpi.comnih.govresearchgate.net These systems can model the complex interactions between different cell types and tissues, and even simulate multi-organ systems to study systemic effects of a compound. nih.gov For example, a "liver-on-a-chip" could be used to study the metabolism of this compound and predict its potential hepatotoxicity, while a multi-organ chip could investigate its effects on interconnected systems like the gut-liver axis.

The application of these advanced in vitro models in this compound research offers several advantages:

Enhanced Physiological Relevance: By recapitulating the 3D structure and microenvironment of human tissues, these models provide more accurate predictions of a compound's efficacy and toxicity.

Personalized Medicine: Patient-derived organoids allow for the testing of this compound on a specific individual's cells, paving the way for personalized therapeutic strategies.

Reduced Reliance on Animal Models: These human-based models can reduce the need for animal testing in preclinical studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).

Future preclinical studies should incorporate these advanced in vitro models to gain deeper insights into the therapeutic potential of this compound and to increase the likelihood of successful clinical translation.

Investigation of Synergistic Effects with Other Phytochemicals or Established Agents in Preclinical Models

The therapeutic efficacy of a compound can often be enhanced when used in combination with other agents, a phenomenon known as synergy. Investigating the synergistic effects of this compound with other phytochemicals or established drugs is a promising avenue for future preclinical research. Such combinations can lead to improved therapeutic outcomes, reduced side effects, and the potential to overcome drug resistance. nih.gov

A recent study demonstrated the synergistic antimicrobial and anticancer activities of methanolic extracts from Piper betel and Calotropis gigantea leaves, suggesting the potential for combination therapies involving phytochemicals from Piper betle. researchgate.net While this study focused on the whole extract, it provides a strong rationale for investigating the synergistic potential of isolated compounds like this compound.